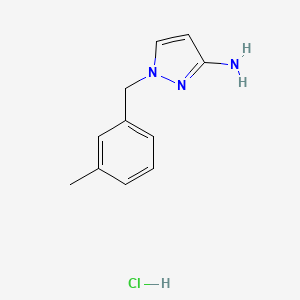

1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride

Description

1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic amine derivative featuring a pyrazole core substituted at position 1 with a 3-methylbenzyl group and at position 3 with an amine functional group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. While the free base (CAS entry noted in ) is sparingly soluble, protonation of the amine group improves bioavailability and stability .

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14;/h2-7H,8H2,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQHIVWKRBLLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 3-methylbenzylamine with a pyrazole derivative under specific conditions. One common method involves the use of a condensation reaction where 3-methylbenzylamine is reacted with 3-chloropyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds with a pyrazole core have shown promising results as kinase inhibitors, particularly against various cancer types such as breast and prostate cancer. The 3-amino-1H-pyrazole scaffold has been identified as a privileged structure for developing selective kinase inhibitors due to its ability to modulate cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This makes them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy, particularly against resistant strains of bacteria. Studies have reported sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) when using specific pyrazole-based compounds . This suggests that 1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride could be explored further for its potential as an antimicrobial agent.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are critical in optimizing the pharmacological profiles of these compounds. Variations in substituents at different positions on the pyrazole ring can significantly influence their biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The pyrazol-3-amine framework allows for versatile substitution, influencing properties such as lipophilicity, solubility, and biological activity. Key analogs include:

*Calculated based on formula.

Biological Activity

1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, which is known for a diverse range of biological activities. The pyrazole ring system is characterized by its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that modifications in the pyrazole structure can enhance potency against specific cancer cell lines. For instance, compounds targeting cyclin-dependent kinases (CDKs), particularly CDK16, demonstrated effective inhibition, leading to cell cycle arrest in the G2/M phase at concentrations as low as 33 nM .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Various studies have reported that pyrazole derivatives possess activity against a range of bacteria and fungi. For example, certain pyrazole-based compounds were tested against E. coli and S. aureus, demonstrating significant antibacterial effects . The presence of specific substituents on the pyrazole ring was found to enhance this activity.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. One study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound selectively inhibits certain kinases involved in cell proliferation and survival, which is crucial for its anticancer effects .

- Enzyme Interaction : Pyrazole derivatives can modulate the activity of enzymes involved in inflammatory processes, thereby reducing inflammation .

Study on Anticancer Activity

A notable study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with a methyl group at the benzyl position showed enhanced cytotoxicity compared to their non-substituted counterparts .

| Compound | EC50 (nM) | Cell Line |

|---|---|---|

| 43d | 33 | CDK16 |

| 43e | 50 | PCTAIRE |

Antimicrobial Activity Assessment

In an evaluation of antimicrobial efficacy, several pyrazole derivatives were tested against standard bacterial strains. The results highlighted that compounds with specific amine substitutions exhibited potent activity against Klebsiella pneumoniae and Pseudomonas aeruginosa.

| Compound | Activity Against | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 11 | E. coli | 10 |

| 12 | S. aureus | 5 |

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions starting with substituted phenyl hydrazines and carbonyl precursors. A common approach includes:

- Condensation reactions : Formation of the pyrazole core using hydrazine derivatives and β-ketoesters or α,β-unsaturated ketones.

- Alkylation : Introduction of the 3-methylbenzyl group via nucleophilic substitution or coupling reactions (e.g., using 3-methylbenzyl halides).

- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the final product.

Q. Optimization strategies :

- Control reaction temperature (often 60–80°C for alkylation) and pH to minimize side reactions.

- Use catalysts like K₂CO₃ or DIPEA to enhance nucleophilic substitution efficiency .

- Monitor purity at each stage using TLC or HPLC.

Q. How should researchers validate the structural integrity and purity of this compound?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the pyrazole ring, methylbenzyl substituent, and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula.

- Elemental Analysis : Quantify C, H, N, and Cl content to ensure stoichiometric consistency.

- HPLC/UPLC : Assess purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition assays : Test activity against kinases or proteases, given the pyrazole scaffold’s affinity for ATP-binding pockets.

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxic effects.

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding poses in target proteins (e.g., kinases) using software like AutoDock or Schrödinger Suite.

- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity to prioritize synthetic targets.

- MD simulations : Assess compound stability in binding pockets over nanosecond timescales .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Common discrepancies arise from:

- Pharmacokinetic limitations : Poor solubility or metabolic instability. Address via formulation (e.g., nanoencapsulation) or structural modifications (e.g., adding solubilizing groups).

- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity.

- Species differences : Compare metabolic profiles across human/animal microsomes .

Q. What strategies are effective for identifying structural analogs with improved selectivity?

- Scaffold hopping : Replace the pyrazole core with triazoles or imidazoles while retaining the 3-methylbenzyl group.

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to modulate electronic effects.

- Bioisosteric replacement : Substitute the amine group with acylguanidines or sulfonamides .

Q. What experimental and computational methods elucidate the compound’s mechanism of action?

- SPR/BLI : Measure real-time binding kinetics to purified targets.

- Thermal shift assays : Detect protein stabilization upon ligand binding.

- Transcriptomics/proteomics : Identify downstream pathway alterations using RNA-seq or LC-MS/MS .

Q. How can researchers address low reproducibility in synthesis or bioassay results?

- Standardize protocols : Document reaction conditions (e.g., solvent purity, stirring rate) in detail.

- Cross-validate assays : Use orthogonal methods (e.g., fluorescence polarization and ELISA for binding studies).

- Collaborative verification : Share samples with independent labs for replication .

Methodological Notes

- Data Contradiction Analysis : Compare batch-to-batch NMR/MS data to identify impurities or hydration states.

- Advanced Characterization : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.